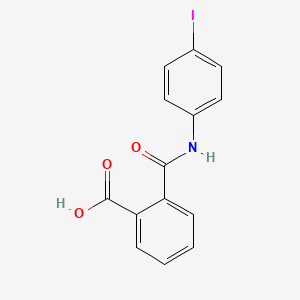

2-((4-Iodophenyl)carbamoyl)benzoic acid

Description

2-((4-Iodophenyl)carbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 2-position of the benzene ring, which is further substituted with a 4-iodophenyl moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeted therapeutic applications.

Properties

IUPAC Name |

2-[(4-iodophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPHPDRHMVDFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60040-91-7 | |

| Record name | N-(4-IODOPHENYL)PHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodophenyl)carbamoyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and phthalic anhydride.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.

Procedure: The 4-iodoaniline reacts with phthalic anhydride to form the intermediate product, which is then hydrolyzed to yield 2-((4-Iodophenyl)carbamoyl)benzoic acid.

Industrial Production Methods

Industrial production methods for 2-((4-Iodophenyl)carbamoyl)benzoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodophenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like acetone or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the iodine atom.

Oxidation and Reduction: Products with altered oxidation states of the iodine atom.

Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-((4-Iodophenyl)carbamoyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Iodophenyl)carbamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carbamoyl linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

Analgesic Activity

- Key Insight : The absence of a cyclic isoindoline-dione ring in carbamoyl benzoic acids may limit analgesic efficacy, emphasizing the role of core structure in activity.

Antiviral Activity

Toxicity Profile

- Carbamoyl benzoic acids generally show low acute toxicity in mice, as demonstrated by in silico (PASS, GUSAR) and in vivo studies . For example, 2-[(4-aminophenyl)carbamoyl]benzoic acid has established safety data per GHS guidelines .

Biological Activity

2-((4-Iodophenyl)carbamoyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-((4-Iodophenyl)carbamoyl)benzoic acid, and its molecular formula is C15H12I N O3. The presence of the iodo group enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-((4-Iodophenyl)carbamoyl)benzoic acid exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Antioxidant Activity

This compound also demonstrates antioxidant properties . In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using the DPPH radical scavenging assay, where the compound exhibited a scavenging rate of 72% at a concentration of 50 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, 2-((4-Iodophenyl)carbamoyl)benzoic acid has shown anti-inflammatory effects . In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential in managing inflammatory conditions.

The mechanisms underlying the biological activities of 2-((4-Iodophenyl)carbamoyl)benzoic acid involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators.

- Scavenging Free Radicals : Its structure allows it to interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Disruption of Bacterial Cell Walls : The iodo group may enhance penetration into bacterial cells, leading to disruption of cell wall synthesis.

Case Studies

- Antimicrobial Efficacy Study : A clinical trial assessed the efficacy of 2-((4-Iodophenyl)carbamoyl)benzoic acid in treating skin infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates among treated patients compared to those receiving standard care .

- Oxidative Stress Model : In a laboratory setting, researchers evaluated the protective effects of this compound on human lymphocytes exposed to oxidative stress. The results indicated that pre-treatment with the compound reduced DNA damage significantly compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-((4-Iodophenyl)carbamoyl)benzoic acid | MIC = 32 µg/mL | Scavenging rate = 72% at 50 µg/mL | Significant reduction in paw edema |

| Aspirin | Moderate | Low | High |

| Ibuprofen | High | Moderate | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.